molecular formula C6H10O2 B1211359 2,4-Hexanedione CAS No. 3002-24-2

2,4-Hexanedione

Cat. No.: B1211359
CAS No.: 3002-24-2
M. Wt: 114.14 g/mol
InChI Key: NDOGLIPWGGRQCO-UHFFFAOYSA-N
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Description

2,4-Hexanedione, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88937. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomass Conversion and Chemical Synthesis

2,4-Hexanedione is leveraged in the field of biomass conversion. For instance, a study demonstrated the synthesis of 2,5-hexanedione from biomass resources using a biphasic system. This approach involves hydrolysis catalysts dissolved in the aqueous phase and a water-immiscible organic phase to extract the produced 2,5-hexanedione. This method is highly efficient, achieving a yield of 99%, and is significant in biofuel, medicinal chemistry, and drug discovery applications (Liu et al., 2016).

Analytical Methodologies

There are various studies focusing on the development of analytical methods for detecting 2,5-hexanedione. One study details a simple method using headspace solid-phase microextraction (HS-SPME) and gas chromatography for determining 2,5-hexanedione in urine, which is a crucial biomarker for monitoring workers exposed to n-hexane (Oliveira et al., 2009).

Environmental and Occupational Health

Several studies have investigated the role of 2,5-hexanedione in environmental and occupational health. For example, research has been conducted on the impairment of hepatic and renal functions by 2,5-hexanedione in rats, suggesting that exposure may lead to liver and kidney dysfunction through induction of oxidative stress (Adedara et al., 2014). Additionally, another study reported on the teratogenic potential of 2,5-hexanedione, showing its harmful effects on the development of chick embryos, particularly in terms of neurodevelopment (Cheng et al., 2012).

Industrial Safety and Monitoring

Studies have also focused on industrial safety and the monitoring of 2,5-hexanedione levels in workers. For instance, a study validated a gas chromatography-flame ionization detector (GC-FID) methodology for the determination of 2,5-hexanedione in urine to estimate human exposure levels to solvents in professional environments (Rübensam & Borges, 2022).

Reproductive Health

Research has explored the impact of 2,5-hexanedione on reproductive health. For instance, a study indicated that exposure to 2,5-hexanedione is accompanied by ovarian and uterine oxidative stress and disruption of endocrine balance in rats, highlighting the potential reproductive toxicity of 2,5-HD in females (Abolaji et al., 2015).

Cytoskeletal Protein Alterations

Another area of research involves the study of 2,5-hexanedione’s effects on cytoskeletal proteins in different brain areas. Chronic exposure to 2,5-hexanedione has been shown to cause selective regional alterations in neuronal and glial cytoskeletal proteins, with significant implications for neurotoxicity (Hernández-Viadel et al., 2002).

Biomass Intermediate Valorization

2,5-Hexanedione also finds application in biomass intermediate valorization. A study demonstrated the direct electrochemical conversion of 5-hydroxymethylfurfural (HMF) to 2,5-hexanedione, offering a new route for biomass intermediate valorization (Roylance & Choi, 2016).

Mechanism of Action

Target of Action

The primary target of 2,4-Hexanedione (also known as hexane-2,4-dione) is the neurofilaments in the peripheral and central nervous systems . It interacts directly with these neurofilaments, leading to their accumulation in giant axonal swellings .

Mode of Action

This compound is a γ-diketone, and its neurotoxicity resides in this structure . It reacts with lysine residues in axonal proteins by Schiff base formation followed by cyclization to give pyrroles . The oxidation of these pyrrole residues then causes cross-linking and denaturation of proteins, which perturbs axonal transport and function and causes damage to nerve cells .

Biochemical Pathways

The pro-nerve growth factor (proNGF)/p75 neurotrophin receptor (p75NTR) signaling pathway is involved in this compound-induced neuronal apoptosis . ProNGF, a precursor of mature nerve growth factor (mNGF), might activate apoptotic signaling by binding to p75NTR in neurons . This leads to the activation of c-Jun N-terminal kinase (JNK) and c-Jun, and disrupts the balance between B-cell lymphoma-2 (Bcl-2) and Bcl-2-associated X protein (Bax) .

Pharmacokinetics

It’s known that this compound can cross the blood-brain barrier, indicating that it has significant bioavailability in the central nervous system .

Result of Action

The result of this compound’s action is neuronal apoptosis, which is a well-established contributor to neurological dysfunction induced by chemicals and toxins . This apoptosis is associated with a degeneration of the peripheral nervous system (and eventually the central nervous system), starting with the distal portions of the longer and wider nerve axons .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the neurotoxic effects of this compound can be exacerbated by conditions such as diabetes mellitus . Therefore, individuals with elevated body weight and glucose levels, and those employed in high-risk workplaces have a greater probability of cognitive impairment .

Safety and Hazards

2,4-Hexanedione is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (repeated exposure) . It may cause irritation of the skin and eyes, and exposure to high concentrations may cause narcosis .

Future Directions

The tautomers of hexane-2,4-one are in a very fast equilibrium with each other. Based on simple models, like +I effect, it is impossible to judge which tautomer would be more stable, i.e. which tautomer has the lowest absolute energy . This suggests that future research could focus on exploring the stability of different tautomers of 2,4-Hexanedione.

Biochemical Analysis

Biochemical Properties

2,4-Hexanedione plays a critical role in biochemical reactions, particularly in the metabolism of hexane. It interacts with various enzymes and proteins, including those involved in the detoxification processes. One of the key interactions is with the enzyme cytochrome P450, which catalyzes the oxidation of hexane to this compound. This compound can also form adducts with proteins, leading to potential disruptions in their normal functions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, alter gene expression, and impact cellular metabolism. For instance, this compound has been found to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can interfere with the normal function of mitochondria, resulting in impaired energy production and increased production of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to proteins and enzymes, inhibiting their activity or altering their function. For example, this compound can form covalent bonds with lysine residues in proteins, leading to the formation of cross-linked protein aggregates. This can result in the inhibition of enzyme activity and disruption of normal cellular processes. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to this compound has been shown to cause cumulative damage to cells, leading to chronic oxidative stress and impaired cellular function. In in vitro studies, prolonged exposure to this compound has been associated with increased cell death and reduced cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in cellular function. At higher doses, this compound can induce significant toxicity, leading to severe oxidative damage, inflammation, and cell death. In animal studies, high doses of this compound have been associated with neurotoxicity, hepatotoxicity, and other adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of hexane. It is formed through the oxidation of hexane by cytochrome P450 enzymes. Once formed, this compound can undergo further metabolism, including reduction to 2,5-hexanediol or conjugation with glutathione. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, this compound can interact with transport proteins and binding proteins, which facilitate its movement within cells and tissues. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins. Additionally, this compound can be transported into mitochondria, where it can disrupt mitochondrial function and induce oxidative stress. The compound’s localization to specific cellular compartments is influenced by targeting signals and post-translational modifications .

Properties

IUPAC Name

hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOGLIPWGGRQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062769
Record name 2,4-Hexanedione
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3002-24-2
Record name 2,4-Hexanedione
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Record name 2,4-Hexanedione
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Record name 2,4-Hexanedione
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Record name 2,4-Hexanedione
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Record name 2,4-Hexanedione
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Record name Hexane-2,4-dione
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Record name 2,4-HEXANEDIONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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